![molecular formula C17H14N2O5 B3034593 2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 194282-56-9](/img/structure/B3034593.png)
2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Overview
Description
The compound 2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a multifaceted molecule that has been the subject of various synthetic studies. It is structurally related to pyran derivatives, which are known for their diverse pharmacological activities. The compound's structure features a pyran ring, a common motif in natural products and pharmaceuticals, and it is often synthesized through multi-component reactions that allow for the rapid assembly of complex structures from simple starting materials .
Synthesis Analysis
The synthesis of related pyran derivatives often involves multi-component reactions, which are efficient and can be performed under 'green' conditions. For instance, a similar compound, 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, was synthesized using kojic acid, malononitrile, and aromatic aldehydes in aqueous media under ultrasound irradiation, highlighting the use of green chemistry principles . Another method employed azido kojic acid and various 2-arylidinemalononitriles with NH4Cl as a catalyst in ethanol, which is considered a green solvent . These methods emphasize the importance of environmentally benign procedures in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of pyran derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of a related compound was determined to be monoclinic with specific cell dimensions, and the crystal packing was stabilized by various intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyran derivatives can undergo various chemical reactions, including the formation of Schiff bases when treated with aldehydes . They can also be used as building blocks for constructing nitrogen heterocycles such as pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles . These reactions expand the chemical diversity and potential applications of the pyran scaffold in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The presence of different functional groups, such as amino, cyano, and methoxy groups, can affect properties like solubility, melting point, and reactivity. Spectral analysis, including FT-IR, NMR, and UV-visible spectroscopy, provides insights into the electronic structure and helps predict the behavior of these compounds under various conditions . Additionally, quantum chemical studies can offer information on molecular geometry, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) behavior, which are important for understanding the reactivity and potential applications of these molecules .
Scientific Research Applications
Antibacterial and Antioxidant Properties
A study by Memar et al. (2020) highlights the antibacterial and antioxidant properties of derivatives of 2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile. These derivatives were synthesized using a green method and demonstrated promising activity against bacterial strains like Staphylococcus aureus, along with notable antioxidant properties (Memar et al., 2020).
Crystal Structure Analysis
Research by Ganapathy et al. (2015) and Sharma et al. (2015) focused on the crystal structure of similar carbonitrile compounds. These studies provide detailed insights into the molecular geometry and intermolecular interactions, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Ganapathy et al., 2015); (Sharma et al., 2015).
Green Synthesis Protocols
Studies by Sadeghi et al. (2014) and Banitaba et al. (2013) developed green chemistry approaches for synthesizing 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives. These methods are environmentally friendly, highlighting the compound's role in sustainable chemical practices (Sadeghi et al., 2014); (Banitaba et al., 2013).
Corrosion Inhibition and Material Science
Yadav et al. (2016) explored the use of pyranopyrazole derivatives, structurally similar to our compound of interest, as corrosion inhibitors for mild steel. This application is significant in the field of material science and engineering (Yadav et al., 2016).
Photovoltaic and Electrical Properties
Zeyada et al. (2016) investigated the photovoltaic properties of quinoline derivatives related to 2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile. This research is particularly relevant in the development of organic-inorganic photodiodes (Zeyada et al., 2016).
Electrochemical Applications
Shahidi et al. (2017) demonstrated the application of a derivative of this compound in the electrocatalytic determination of hydrazine, a significant finding in the field of electrochemistry (Shahidi et al., 2017).
properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-22-10-4-2-9(3-5-10)14-12(7-18)17(19)24-15-13(21)6-11(8-20)23-16(14)15/h2-6,14,20H,8,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWIJNQCLGKHBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116699 | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815916 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | |
CAS RN |
194282-56-9 | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194282-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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